molecular formula C20H27N3O B5035762 1-(4-butoxybenzyl)-4-(2-pyridinyl)piperazine

1-(4-butoxybenzyl)-4-(2-pyridinyl)piperazine

Cat. No.: B5035762
M. Wt: 325.4 g/mol
InChI Key: AVRWSLMJOGXMRA-UHFFFAOYSA-N
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Description

1-(4-butoxybenzyl)-4-(2-pyridinyl)piperazine, also known as BPP, is a chemical compound that has gained significant attention in the scientific community due to its potential therapeutic applications. BPP belongs to the class of piperazine derivatives and has been studied extensively for its pharmacological properties.

Mechanism of Action

The mechanism of action of 1-(4-butoxybenzyl)-4-(2-pyridinyl)piperazine is not fully understood. However, it has been suggested that this compound may act as a serotonin receptor agonist and a dopamine receptor antagonist. This compound has also been shown to modulate the activity of the GABAergic system, which may contribute to its anxiolytic and anti-depressant effects.
Biochemical and Physiological Effects:
This compound has been shown to have several biochemical and physiological effects. In animal models, this compound has been shown to increase the levels of serotonin and dopamine in the brain, which may contribute to its anti-depressant and anxiolytic effects. This compound has also been shown to decrease the levels of glutamate, which may contribute to its anti-tumor effects.

Advantages and Limitations for Lab Experiments

One advantage of using 1-(4-butoxybenzyl)-4-(2-pyridinyl)piperazine in lab experiments is its high potency and specificity. This compound has been shown to have a high affinity for serotonin and dopamine receptors, which makes it a useful tool for studying these systems. One limitation of using this compound in lab experiments is its potential toxicity. This compound has been shown to have toxic effects at high doses, which may limit its use in certain experiments.

Future Directions

There are several future directions for research on 1-(4-butoxybenzyl)-4-(2-pyridinyl)piperazine. One area of interest is the development of this compound derivatives with improved pharmacological properties. Another area of interest is the investigation of this compound's potential use in combination with other drugs for the treatment of various diseases. Additionally, further studies are needed to fully understand the mechanism of action of this compound and its potential therapeutic applications.

Synthesis Methods

The synthesis of 1-(4-butoxybenzyl)-4-(2-pyridinyl)piperazine can be achieved through several methods, including the reaction of 4-(2-pyridinyl)piperazine with 4-butoxybenzyl chloride in the presence of a base. Another method involves the reaction of 4-(2-pyridinyl)piperazine with 4-butoxybenzaldehyde in the presence of a reducing agent.

Scientific Research Applications

1-(4-butoxybenzyl)-4-(2-pyridinyl)piperazine has been studied for its potential therapeutic applications in various fields, including neurology, psychiatry, and oncology. In neurology, this compound has been shown to have anxiolytic and anti-depressant effects in animal models. In psychiatry, this compound has been studied for its potential use in treating schizophrenia and other psychotic disorders. In oncology, this compound has been shown to have anti-tumor effects in animal models.

Properties

IUPAC Name

1-[(4-butoxyphenyl)methyl]-4-pyridin-2-ylpiperazine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H27N3O/c1-2-3-16-24-19-9-7-18(8-10-19)17-22-12-14-23(15-13-22)20-6-4-5-11-21-20/h4-11H,2-3,12-17H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AVRWSLMJOGXMRA-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCOC1=CC=C(C=C1)CN2CCN(CC2)C3=CC=CC=N3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H27N3O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

325.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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